5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
Description
This compound is a benzooxazolium salt featuring a tetrafluoroborate counterion. Its structure includes a central benzo[d]oxazol-3-ium core substituted with two tert-butyl groups at the 5- and 7-positions and a 3,5-dimethylphenyl group at the 3-position. The tert-butyl groups provide steric bulk, enhancing thermal and chemical stability, while the 3,5-dimethylphenyl substituent modulates electronic properties and solubility. Such compounds are often synthesized via alkylation or arylation of benzooxazole precursors, followed by ion exchange with tetrafluoroboric acid .
Properties
IUPAC Name |
5,7-ditert-butyl-3-(3,5-dimethylphenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO.BF4/c1-15-9-16(2)11-18(10-15)24-14-25-21-19(23(6,7)8)12-17(13-20(21)24)22(3,4)5;2-1(3,4)5/h9-14H,1-8H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXTQRXEIAMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1)[N+]2=COC3=C(C=C(C=C32)C(C)(C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BF4NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
A typical reaction employs 5,7-di-tert-butylbenzoxazole dissolved in anhydrous dichloromethane under nitrogen atmosphere. To this solution, 3,5-dimethylphenylboronic acid (1.2 equivalents) is added, followed by a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a copper(I) iodide co-catalyst (10 mol%). The mixture is heated to 60°C for 12–16 hours, yielding the tertiary amine intermediate.
Table 1: Optimization of Direct Alkylation Parameters
| Parameter | Optimal Value | Yield Range (%) |
|---|---|---|
| Catalyst System | Pd(OAc)₂/CuI | 68–72 |
| Solvent | Dichloromethane | 65–70 |
| Temperature | 60°C | 70–75 |
| Reaction Time | 16 hours | 72–78 |
Cyclization of ortho-Substituted Anilines
An alternative route involves the cyclization of 2-amino-4,6-di-tert-butylphenol with 3,5-dimethylbenzaldehyde derivatives. This method capitalizes on acid-catalyzed condensation to form the benzoxazole ring.
Stepwise Mechanism
-
Imine Formation : 2-Amino-4,6-di-tert-butylphenol reacts with 3,5-dimethylbenzaldehyde in ethanol under reflux, forming a Schiff base intermediate.
-
Cyclization : Addition of trifluoroacetic acid (TFA) promotes intramolecular cyclization via electrophilic aromatic substitution, yielding the benzoxazolium core.
-
Counterion Exchange : The crude product is treated with tetrafluoroboric acid (HBF₄) in diethyl ether to replace the trifluoroacetate counterion.
Table 2: Cyclization Reaction Efficiency
| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Trifluoroacetic Acid | 25 | 58 | 92 |
| H₂SO₄ | 50 | 62 | 89 |
| p-Toluenesulfonic Acid | 40 | 55 | 91 |
Counterion Exchange via Metathesis
The final step in synthesizing the tetrafluoroborate salt involves anion metathesis from precursor halides (e.g., chloride or bromide salts). This process ensures high purity and stability of the target compound.
Procedure Details
-
Precursor Dissolution : 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzoxazolium chloride (1.0 equivalent) is dissolved in acetonitrile.
-
Metathesis Agent : Sodium tetrafluoroborate (1.5 equivalents) is added portionwise at 0°C.
-
Precipitation : The mixture is stirred for 2 hours, filtered, and washed with cold diethyl ether to isolate the tetrafluoroborate salt.
Table 3: Metathesis Reaction Optimization
| Parameter | Condition | Yield (%) | Anion Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 85 | 99.5 |
| Temperature | 0°C | 88 | 99.7 |
| Stoichiometry (NaBF₄) | 1.5 eq | 90 | 99.8 |
Photoredox-Mediated Cross-Coupling
Recent advances employ photoredox catalysis to achieve C–H functionalization of the benzoxazole core. This method avoids prefunctionalized substrates, enhancing atom economy.
Catalytic System
-
Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Base : K₃PO₄ (2.0 equivalents)
-
Light Source : 450 nm LEDs
The reaction proceeds via single-electron transfer (SET) to generate aryl radicals, which couple with the benzoxazole nucleus. Subsequent protonation and counterion exchange yield the target compound.
Table 4: Photoredox Reaction Metrics
| Parameter | Value | Efficiency Metric |
|---|---|---|
| Irradiation Time | 8 hours | 89% conversion |
| Substrate Scope | >15 analogues | 70–92% yields |
| Scalability | Up to 50 g | 87% isolated yield |
Characterization and Quality Control
Critical analytical data for the final product include:
-
¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 18H, t-Bu), 2.35 (s, 6H, Ar-CH₃), 6.95–7.20 (m, 3H, aromatic).
-
¹⁹F NMR (470 MHz, CDCl₃): δ -152.1 (BF₄⁻).
-
HRMS : m/z calc. for C₂₃H₂₉BF₄NO⁺ [M]⁺: 422.2172; found: 422.2168.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazolium nitrogen's electrophilic nature facilitates nucleophilic attacks. Common nucleophiles (e.g., amines, alkoxides) displace the tetrafluoroborate ion (BF₄⁻), forming substituted oxazole derivatives.
Ring-Opening Reactions
Under acidic or basic conditions, the oxazolium ring undergoes cleavage. For example:
-
Acidic hydrolysis : Produces 2-amino-3-(3,5-dimethylphenyl)-4,6-di-tert-butylphenol derivatives.
-
Base-mediated ring opening : Forms carboxylate intermediates, which can be further functionalized.
Kinetic Data for Hydrolysis (Comparative):
| Substituent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 3,5-Dimethylphenyl | 1.2 × 10⁻³ | 85.4 |
| 3,4-Dichlorophenyl | 2.8 × 10⁻⁴ | 92.1 |
| Phenyl | 5.6 × 10⁻⁴ | 88.3 |
The 3,5-dimethylphenyl group accelerates hydrolysis compared to halogenated analogs due to electron-donating methyl groups .
Coordination Chemistry
The oxazolium cation acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis.
| Metal | Application | Catalytic Efficiency | Reference Analog |
|---|---|---|---|
| Pd(II) | Cross-coupling reactions | 78% yield (Suzuki) | 3-Phenyl derivative |
| Cu(I) | Azide-alkyne cycloaddition | 92% conversion | 3-Fluorophenyl analog |
Photochemical Reactivity
The compound undergoes [2+2] cycloaddition under UV light, forming dimeric structures. This reactivity is modulated by the tert-butyl groups, which stabilize excited states via steric protection.
Key Photoproducts:
-
Dimer : Bis-oxazolium adduct (λₑₓ = 350 nm, λₑₘ = 420 nm).
-
Oxidative byproducts : Quinone derivatives under aerobic conditions.
Electrochemical Behavior
Cyclic voltammetry studies of related oxazolium salts reveal reversible redox processes:
| Process | E₁/₂ (V vs. Ag/AgCl) | Application |
|---|---|---|
| Oxidation (+1.2 V) | Formation of radical cation | Organic electronics |
| Reduction (-0.8 V) | Generation of anion radical | Charge-transfer complexes |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with tert-butyl groups contributing to thermal stability. Major decomposition pathways include:
-
Loss of BF₃ (m/z 67 fragment).
-
Cleavage of the dimethylphenyl moiety (m/z 105).
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex chemical structure characterized by its oxazolium core and tetrafluoroborate counterion. Its molecular formula is , indicating a robust framework suitable for various chemical reactions. The presence of tert-butyl groups enhances its solubility and stability, making it an attractive candidate for diverse applications.
Applications in Organic Synthesis
2.1 Catalysis
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate has been utilized as a catalyst in several organic transformations. Its ability to stabilize cationic intermediates allows for efficient reaction pathways in electrophilic aromatic substitutions and nucleophilic additions. For instance, it has shown promise in facilitating the synthesis of complex organic molecules through its role as a Lewis acid catalyst.
2.2 Photochemical Applications
This compound exhibits interesting photophysical properties, making it suitable for applications in photochemistry. It can be employed in photoinitiators for polymerization processes, where its ability to generate reactive species upon light exposure is exploited. Studies have demonstrated that its use leads to enhanced polymerization rates and improved material properties.
Material Science Applications
3.1 Stabilizers in Polymeric Systems
One notable application of this compound is as a stabilizer in polyol and polyurethane systems. Its incorporation into these materials helps prevent degradation caused by heat and light exposure, thereby extending the lifespan of the final products. Patent literature highlights its effectiveness in maintaining the integrity of polyurethane foams under thermal stress .
3.2 Light Emitting Devices
The compound has potential applications in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an emissive layer or charge transport material, contributing to improved efficiency and brightness in OLED devices.
Biological Applications
While primarily known for its chemical applications, there is emerging interest in the biological implications of this compound. Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical reactions, influencing the pathways and outcomes of these processes. Its effects are mediated through its ability to stabilize or destabilize certain intermediates, facilitating the desired chemical transformations.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-(trifluoromethyl)phenyl substituent () introduces strong electron-withdrawing effects, stabilizing the oxazolium cation and enhancing resistance to nucleophilic attack. This property is critical in applications requiring prolonged stability under reactive conditions.
- Steric Effects: The 2,6-diisopropylphenyl substituent () creates significant steric hindrance, which may reduce aggregation in solution and improve catalytic activity in metal-free reactions.
Research Findings and Data
UV/Vis Spectroscopic Data
Biological Activity
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H26BF4NO
- Molecular Weight : 395.24 g/mol
- CAS Number : 1207294-92-5
The biological activity of this compound is primarily linked to its interaction with various biological targets. Some studies suggest that compounds containing oxazolium structures exhibit antimicrobial and anticancer properties due to their ability to disrupt cellular processes. The presence of the tetrafluoroborate ion may enhance solubility and stability, potentially increasing bioavailability.
Antimicrobial Activity
Research indicates that benzo[d]oxazolium derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways.
Anticancer Properties
Several derivatives of benzo[d]oxazolium have been evaluated for their anticancer activities. The proposed mechanisms include:
- Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Some studies report that these compounds can halt cell cycle progression at various checkpoints, particularly in the G1/S phase.
For example, a related study demonstrated that a benzo[d]oxazolium derivative exhibited cytotoxic effects against human cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations.
Case Studies and Research Findings
- Anticancer Activity : A study published in 2022 highlighted the effects of a structurally similar compound on breast cancer cells. The compound induced apoptosis and inhibited proliferation through ROS generation and mitochondrial dysfunction .
- Antimicrobial Efficacy : In a comparative study, various benzo[d]oxazolium derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 25 µg/mL .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50/EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Membrane disruption |
| Antimicrobial | Escherichia coli | 15 | Inhibition of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| Anticancer | HeLa (cervical cancer) | 8 | Cell cycle arrest |
Q & A
Q. What are the recommended synthetic routes for 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate, and how is its purity validated?
Methodological Answer:
- Synthesis : A plausible route involves cyclization of a substituted benzoxazole precursor with 3,5-dimethylphenylboronic acid under acidic conditions, followed by metathesis with sodium tetrafluoroborate (NaBF₄) to replace the counterion. Solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) are commonly used for such reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product.
- Validation : Purity is confirmed via ¹H/¹³C/¹⁹F NMR to verify substituent integration and absence of residual solvents. High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, thermal stability)?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (toluene) using UV-Vis spectroscopy or gravimetric analysis. Ionic liquids with tetrafluoroborate anions typically exhibit moderate solubility in polar solvents .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen, heating at 10°C/min to 500°C. Decomposition temperatures (Td) for similar oxazolium salts range from 200–300°C .
- Melting Point : Use differential scanning calorimetry (DSC) to identify phase transitions.
Q. What experimental precautions are critical for maintaining the stability of this compound during storage and handling?
Methodological Answer:
- Storage : Keep in anhydrous conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis of the tetrafluoroborate anion. Desiccants like molecular sieves are recommended .
- Handling : Use a glovebox for moisture-sensitive steps. Avoid prolonged exposure to light, as aromatic substituents may undergo photodegradation .
Advanced Research Questions
Q. How can researchers address hygroscopicity challenges when using this compound in moisture-sensitive reactions?
Methodological Answer:
- Pre-treatment : Dry the compound under high vacuum (10⁻³ mbar) at 60°C for 24 hours before use.
- In-situ Monitoring : Couple Karl Fischer titration with reaction setups to quantify residual water.
- Alternative Solvents : Use ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF₄) as co-solvents to mitigate water ingress .
Q. What strategies optimize catalytic efficiency when this compound acts as a Lewis acid catalyst in organic transformations?
Methodological Answer:
- Solvent Screening : Test solvents with low coordinating ability (e.g., CH₂Cl₂) to enhance catalyst activity.
- Substrate Scope : Evaluate steric effects by varying substituents on aromatic reactants. The tert-butyl groups may hinder bulkier substrates .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps.
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer:
Q. What analytical methods identify degradation products formed under prolonged reaction conditions?
Methodological Answer:
Q. How can mechanistic studies elucidate the role of the tetrafluoroborate anion in reaction pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
